molecular formula C21H17N3O5 B11541427 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11541427
M. Wt: 391.4 g/mol
InChI Key: QZCZVVSSEVCQMV-YDZHTSKRSA-N
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Description

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is a chemical compound with a complex structure. Let’s break it down:

  • The benzoate part refers to the benzene ring attached to a carbonyl group (C=O).
  • The phenyl group is directly connected to the oxygen atom in the ester linkage.
  • The furan-2-YL group is an aromatic five-membered ring containing an oxygen atom.
  • The formamido group contains an amide (CONH₂) functionality.
  • The acetamido group contains an amide (CONHCH₃) functionality.

Preparation Methods

Synthetic Routes::

    Esterification: The compound can be synthesized by reacting a carboxylic acid (containing the benzoate and phenyl parts) with an alcohol (containing the furan-2-YL, formamido, and acetamido groups). Acid-catalyzed esterification leads to the formation of the ester.

    Trans-esterification: Another method involves trans-esterification, where an existing ester reacts with an alcohol to form the desired compound.

Industrial Production:: The industrial production of this compound likely involves large-scale esterification processes using suitable reagents and catalysts.

Chemical Reactions Analysis

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate can undergo several reactions:

    Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Aminolysis: It can react with amines to form amides.

    Trans-esterification: By applying LeChatelier’s principle, it can form different esters via this equilibrium reaction.

    Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: Potentially as a probe or ligand in biological studies.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the production of polymers, adhesives, and other materials.

Mechanism of Action

The exact mechanism by which 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H17N3O5/c25-19(14-22-20(26)18-7-4-12-28-18)24-23-13-15-8-10-17(11-9-15)29-21(27)16-5-2-1-3-6-16/h1-13H,14H2,(H,22,26)(H,24,25)/b23-13+

InChI Key

QZCZVVSSEVCQMV-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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